(5Z)-3-(4-ethoxyphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione
Description
The structure features:
- Position 3: A 4-ethoxyphenyl group, which enhances lipophilicity and modulates electronic interactions with biological targets.
- Position 5: A conjugated (2E)-3-phenylprop-2-en-1-ylidene substituent, contributing to π-π stacking interactions and rigidity .
- Core: The thiazolidine-2,4-dione ring, which acts as a hydrogen-bond acceptor via its carbonyl groups .
Synthesis typically involves Knoevenagel condensation between a thiazolidine-2,4-dione precursor and an aromatic aldehyde or α,β-unsaturated ketone under basic conditions (e.g., K₂CO₃ or piperidine) . The stereochemistry (Z/E configuration) at position 5 is critical for bioactivity and is confirmed via NMR and X-ray crystallography .
Properties
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c1-2-24-17-13-11-16(12-14-17)21-19(22)18(25-20(21)23)10-6-9-15-7-4-3-5-8-15/h3-14H,2H2,1H3/b9-6+,18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCPMWQWFIHADP-CVCOPPNTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-ethoxyphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the addition of cinnamaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-ethoxyphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazolidinedione derivatives.
Scientific Research Applications
Structure and Properties
The specific structure of (5Z)-3-(4-ethoxyphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione allows for various interactions at the molecular level, enhancing its potential as a drug candidate. The presence of the ethoxy and phenyl groups contributes to its lipophilicity and biological activity.
Antidiabetic Effects
Thiazolidinediones, including derivatives like this compound, have been extensively studied for their antidiabetic effects. They primarily act by activating peroxisome proliferator-activated receptor gamma (PPARγ), leading to improved insulin sensitivity and glucose metabolism. Research indicates that modifications at the C5 position can enhance these effects significantly .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinediones. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer growth .
Antimicrobial Activity
Thiazolidinedione derivatives possess notable antimicrobial properties. The compound has been evaluated for its effectiveness against a range of pathogens. Studies demonstrate that certain modifications can enhance its activity against resistant strains of bacteria and fungi .
Synthesis Approaches
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : The formation of the thiazolidine ring through condensation between appropriate aldehydes and thiosemicarbazones.
- Functional Group Modifications : Post-synthetic modifications to introduce or alter substituents at specific positions on the thiazolidine core.
- Green Chemistry Approaches : Recent advancements emphasize environmentally friendly synthesis methods that reduce waste and improve yield .
Case Study 1: Antidiabetic Efficacy
In a study assessing the antidiabetic effects of various thiazolidinedione derivatives, (5Z)-3-(4-ethoxyphenyl)-5[(2E)-3-phenyprop-2-en-l-yidene]-1,3-thiazolidine demonstrated significant glucose-lowering effects in alloxan-induced diabetic models compared to standard treatments like pioglitazone .
Case Study 2: Anticancer Activity
A series of thiazolidinedione derivatives were synthesized and tested for anticancer activity against human cancer cell lines. The results indicated that modifications at the C5 position significantly enhanced cytotoxicity against breast and colon cancer cells .
Mechanism of Action
The mechanism of action of (5Z)-3-(4-ethoxyphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their function and leading to various biological effects. The pathways involved may include inhibition of inflammatory mediators, induction of apoptosis in cancer cells, or modulation of glucose metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity of TZDs is highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of key analogues:
Key Research Findings
Crystallographic Data : The (Z)-configuration at position 5 in the target compound was confirmed via X-ray diffraction, showing a dihedral angle of 79.26° between the thiazolidine ring and 4-ethoxyphenyl group .
SAR Insights: Substitution at position 3 with bulky groups (e.g., dibenzylaminoethyl in ) reduces bioavailability due to steric hindrance. Electron-donating groups at position 5 (e.g., ethoxy) improve metabolic stability .
In Vivo Efficacy : The target compound reduced blood glucose levels by 42% in diabetic rats at 10 mg/kg, outperforming rosiglitazone (35% reduction) .
Data Tables
Pharmacokinetic Parameters
| Compound | logP | t₁/₂ (h) | PPAR-γ EC₅₀ (nM) | Aldose Reductase IC₅₀ (µM) |
|---|---|---|---|---|
| Target Compound | 3.8 | 12 | 0.45 | 15.2 |
| (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-TZD | 2.1 | 8 | - | 12.0 |
| (5Z)-3-(4-chlorophenyl)-5-(furan-2-yl)TZD | 3.2 | 6 | - | - |
Biological Activity
The compound (5Z)-3-(4-ethoxyphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione is a member of the thiazolidinone family, which has attracted significant interest due to its diverse biological activities. This compound is characterized by its unique thiazolidine structure and various functional groups that contribute to its pharmacological properties.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H17NO3S |
| CAS Number | 314746-51-5 |
| Boiling Point | 541.7 °C at 760 mmHg |
| Density | 1.3 g/cm³ |
Antitumor Activity
Recent studies have demonstrated the potential antitumor activity of thiazolidinone derivatives, including the compound . For instance, a study evaluated various thiazolidinones for their cytotoxic effects against glioblastoma multiforme cells. The results indicated that certain derivatives exhibited significant antitumor activity by reducing cell viability in treated cultures .
Antimicrobial Properties
Thiazolidinones are known for their antimicrobial properties. Research has highlighted their effectiveness against various pathogens, including bacteria and fungi. The compound this compound has been tested for its inhibitory effects on Candida species, showing promising results with minimal inhibitory concentrations (MIC) comparable to established antifungal agents .
Anti-inflammatory Effects
Thiazolidinones have also been recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory mediators and enzymes such as cyclooxygenase and lipoxygenase. In vitro studies have suggested that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The thiazolidinone ring facilitates binding to enzymes or receptors involved in various biological pathways. For example:
- Enzyme Inhibition: The compound may inhibit enzymes related to tumor growth or inflammation.
- Cell Cycle Arrest: It can induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction: Evidence suggests that it may promote apoptosis in malignant cells through intrinsic pathways.
Case Study: Antitumor Activity Evaluation
A significant study conducted by Da Silva et al. focused on the synthesis of various thiazolidinone derivatives and their evaluation against glioblastoma multiforme cells. The findings revealed that specific compounds exhibited potent cytotoxic effects with IC50 values indicating effective inhibition of cell viability .
Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
